3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine
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Overview
Description
3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a difluorophenyl group and an ethyl group attached to the oxazole ring
Preparation Methods
The synthesis of 3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-difluoroaniline with ethyl chloroformate in the presence of a base can yield the desired oxazole compound. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as solvent selection, temperature control, and catalyst usage are crucial in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted oxazole compounds. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its role in inhibiting certain enzymes and pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The molecular targets and pathways involved include enzymes related to inflammation, cancer, and metabolic disorders .
Comparison with Similar Compounds
3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine can be compared with other similar compounds, such as:
3-(2,6-difluorophenyl)-1,2-oxazole: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-ethyl-1,2-oxazole: Lacks the difluorophenyl group, which significantly alters its chemical properties and applications.
3-(2,6-difluorophenyl)-4-methyl-1,2-oxazole:
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c1-2-6-10(15-16-11(6)14)9-7(12)4-3-5-8(9)13/h3-5H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNKONZBOYIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1C2=C(C=CC=C2F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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